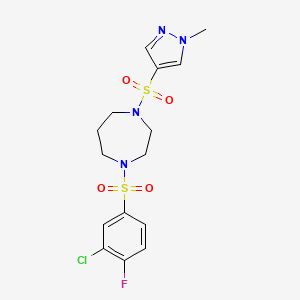
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H18ClFN4O4S2 and its molecular weight is 436.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound notable for its unique structural features, including a diazepane ring and sulfonyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H14ClF2N4O4S2, with a molecular weight of approximately 396.35 g/mol. The presence of halogen atoms (chlorine and fluorine) and sulfonyl groups contributes to its reactivity and potential biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl groups may enhance binding affinity and specificity towards these targets, potentially leading to significant therapeutic effects.
Biological Activities
Research has indicated that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives containing the diazepane ring have been reported to possess significant antibacterial effects against various strains .
Anticancer Properties
The unique combination of the chlorofluorophenyl and pyrazole functionalities may enhance the anticancer activity of this compound. Studies have indicated that related compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For example, it may inhibit tyrosinase activity, which is crucial in melanin production, making it a candidate for skin-lightening agents .
Comparative Analysis
A comparative analysis of structurally related compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-chlorobenzyl)-1,4-diazepane | Contains chlorobenzene substituent | Antidepressant properties |
| 1-(phenylsulfonyl)-4-(methylpyrazolyl)-1,4-diazepane | Similar pyrazole attachment | Antimicrobial activity |
| 1-(trifluoromethylphenylsulfonyl)-4-(pyrazolyl)-1,4-diazepane | Contains trifluoromethyl group | Potential anticancer activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several diazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In vitro studies conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN4O4S2/c1-19-11-13(10-18-19)27(24,25)21-6-2-5-20(7-8-21)26(22,23)12-3-4-15(17)14(16)9-12/h3-4,9-11H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHGWMCMKZGFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














